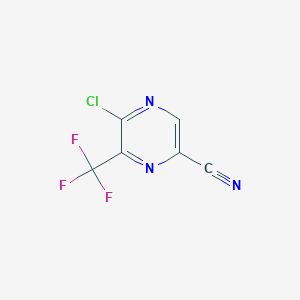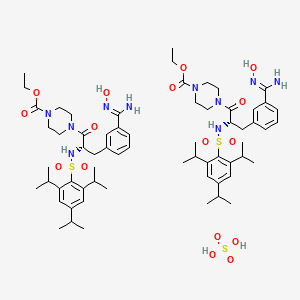![molecular formula C18H19NO B13126784 cis-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13126784.png)
cis-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one is a complex organic compound characterized by its unique structural features. This compound consists of a pyrrolidinone ring substituted with a biphenyl group and a methyl group. The presence of the biphenyl moiety imparts significant chemical and physical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of cis-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the hydroxylation of L-pipecolic acid using non-heme Fe(II)/α-KG-dependent dioxygenases, followed by further functionalization to introduce the biphenyl and methyl groups .
Analyse Chemischer Reaktionen
cis-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are possible due to the presence of the biphenyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
cis-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme catalysis and protein-ligand interactions.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of cis-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The biphenyl moiety allows the compound to bind to hydrophobic pockets in proteins, influencing their activity. This binding can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Vergleich Mit ähnlichen Verbindungen
cis-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one can be compared with other similar compounds, such as:
cis-4-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one: This isomer differs in the position of the biphenyl group, which can affect its chemical reactivity and biological activity.
trans-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one: The trans isomer has a different spatial arrangement, leading to distinct physical and chemical properties.
The uniqueness of cis-5-([1,1’-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one lies in its specific geometric configuration, which influences its interactions with other molecules and its overall stability.
Eigenschaften
Molekularformel |
C18H19NO |
|---|---|
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
(3R,5R)-3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H19NO/c1-13-11-17(19-18(13)20)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H,19,20)/t13-,17-/m1/s1 |
InChI-Schlüssel |
AFMGAVDATRJOJG-CXAGYDPISA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H](NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1CC(NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,7-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13126716.png)











